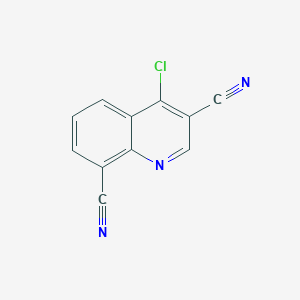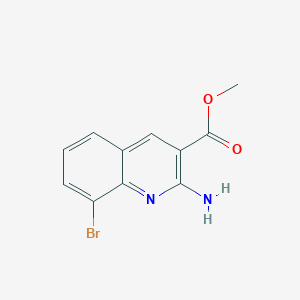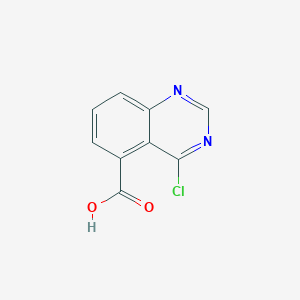![molecular formula C11H10F2O B13669398 1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a fluorinated organic compound with a unique structure that includes a tetrahydrobenzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar fluorination reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted benzoannulenes.
Reduction: Formation of 1,4-difluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
1,4-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving fluorinated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Contains a bromine atom instead of fluorine, leading to different reactivity and applications .
- 2-Amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo 7annulen-1,3-dicarbonitrile : Contains additional functional groups, making it useful in different synthetic applications .
Uniqueness
1,4-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to non-fluorinated analogs. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H10F2O |
|---|---|
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
1,4-difluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H10F2O/c12-8-5-6-9(13)11-7(8)3-1-2-4-10(11)14/h5-6H,1-4H2 |
Clé InChI |
PKFMAGGQAPNNGI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C2=C(C=CC(=C2C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)






![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
